molecular formula C7H10ClNO2S B2719669 2-(Methylsulfonyl)aniline hydrochloride CAS No. 205985-95-1

2-(Methylsulfonyl)aniline hydrochloride

Cat. No. B2719669
M. Wt: 207.67
InChI Key: MEUQLZQZRWBBHV-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)aniline hydrochloride is a chemical compound with the empirical formula C7H10ClNO2S . It has a molecular weight of 207.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)aniline hydrochloride can be represented by the SMILES string Cl.CS(=O)(=O)c1ccccc1N . The InChI key for this compound is MEUQLZQZRWBBHV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Sulfonated Oxindoles

A facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines, including 2-(methylsulfonyl)aniline hydrochloride, has been developed. This reaction proceeds efficiently under mild conditions, demonstrating the versatility of anilines in synthesizing sulfonated compounds (Liu, Zheng, & Wu, 2017).

Adsorption Studies

The adsorption performance of aniline compounds, including derivatives of 2-(methylsulfonyl)aniline hydrochloride, on bifunctional polymeric adsorbents with sulfonic groups has been studied. This research highlights the potential of these compounds in environmental remediation applications (Jianguo et al., 2005).

Polymer Research

Polyaniline Synthesis

Research on the low-temperature synthesis of high molecular weight polyaniline from aniline derivatives, including 2-(methylsulfonyl)aniline hydrochloride, has shown that this method produces polyaniline with fewer defect sites and comparable conductivity to standard polyaniline. This has implications for the development of conductive polymers with improved properties (Adams et al., 1996).

Fluorescent Scaffolds

Fluorescent Materials

A study on 2,6-bis(arylsulfonyl)anilines, possibly including derivatives of 2-(methylsulfonyl)aniline hydrochloride, has shown their potential as solid-state fluorescent materials due to well-defined intramolecular hydrogen bonds. These compounds exhibit enhanced photostability and environmental sensitivity, making them promising for various applications including probes for DNA detection (Beppu et al., 2014).

Water Decontamination

Oxidation of Antibiotics

The thermo-activated persulfate oxidation of sulfonamides, including those structurally related to 2-(methylsulfonyl)aniline hydrochloride, has been explored for the degradation of contaminants such as sulfamethoxazole in water. This study reveals the potential of such oxidative processes in the remediation of water contaminated by sulfonamides (Ji et al., 2015).

Environmental Implications

Adsorption Characteristics

Investigations into the adsorption characteristics of aniline and its derivatives, including 2-(methylsulfonyl)aniline hydrochloride, on polymeric adsorbents modified by sulfonic groups have provided insights into their potential use in environmental cleanup efforts. Such studies are crucial for understanding how these compounds interact with and can be removed from aqueous solutions (Jianguo et al., 2005).

Safety And Hazards

The safety information available indicates that 2-(Methylsulfonyl)aniline hydrochloride is classified as Acute Tox. 4 Oral . The compound has a GHS07 pictogram and the signal word “Warning” associated with it . The hazard statement is H302 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-methylsulfonylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUQLZQZRWBBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)aniline hydrochloride

CAS RN

205985-95-1
Record name 2-(Methylsulfonyl)aniline hydrochloride
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